4-Benzyloxy-cyclohexanecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRULNFQXSNRBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy Cyclohexanecarbaldehyde and Analogues
Approaches to the Cyclohexanecarbaldehyde Core
The formation of the saturated carbocyclic aldehyde is a critical first stage. Two principal routes are the hydrogenation of an aromatic precursor and the oxidation of a primary alcohol on a pre-existing cyclohexane (B81311) ring.
A robust method for creating the cyclohexanecarbaldehyde core involves the nuclear hydrogenation of a protected benzaldehyde (B42025) derivative. google.com This process typically starts with a benzaldehyde dialkyl acetal (B89532), which serves to protect the aldehyde functionality from reduction during the hydrogenation of the aromatic ring. google.com The reaction is carried out using a catalyst, such as Raney nickel or a stabilized nickel catalyst, under hydrogen pressure. google.com The amount of catalyst can range from 0.01 to 20% by weight relative to the benzaldehyde dialkyl acetal. google.com This reaction can be performed with or without a solvent; a solvent-free approach is often preferred as it simplifies product isolation to merely removing the catalyst post-reaction. google.com
The initial step is the hydrogenation of the benzene (B151609) ring of the benzaldehyde dialkyl acetal to yield a cyclohexanecarbaldehyde dialkyl acetal. google.com Following the hydrogenation, the acetal group is hydrolyzed to reveal the target cyclohexanecarbaldehyde. google.com This two-step sequence provides an effective pathway from aromatic precursors to the saturated cyclohexane core. google.comgoogle.com The starting benzaldehyde dialkyl acetals can be readily prepared from the corresponding benzaldehyde and an alcohol in the presence of an acid catalyst. google.com
An alternative strategy for generating the cyclohexanecarbaldehyde moiety is through the oxidation of a primary alcohol attached to a cyclohexane ring. 1,4-cyclohexanedimethanol (B133615) (CHDM) is a common and commercially available starting material for this purpose. nih.govwikipedia.org The oxidation of one of the primary alcohol groups on CHDM yields 4-(hydroxymethyl)cyclohexanecarbaldehyde. Further oxidation can lead to 1,4-cyclohexanedicarboxaldehyde (CHDA). nih.gov
This oxidation can be achieved using chemical oxidants or through biocatalysis. nih.gov For instance, engineered flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidases (AOX) have been developed to catalyze the oxidation of CHDM. nih.gov Researchers have successfully engineered an alcohol oxidase from Arthrobacter cholorphenolicus (AcCO) to improve its catalytic efficiency for this transformation. nih.gov The regioselectivity of the oxidation presents a challenge, as enzymes could oxidize one hydroxyl group to produce the intermediate 4-(hydroxymethyl)cyclohexanecarbaldehyde (HMCA), which can hinder the further oxidation of the second hydroxyl group. nih.gov Despite this, significant progress has been made in developing whole-cell catalysts for gram-scale preparation of CHDA from CHDM. nih.gov Chemical methods, often employing strong oxidizing agents like pyridinium (B92312) chlorochromate (PCC), are also widely used. nih.gov
Stereoselective Installation of the Benzyloxy Group
The introduction of the benzyloxy group (—OCH₂Ph) onto the cyclohexane ring requires methods that can control the stereochemical outcome, especially when chiral centers are present or created.
The benzyloxy group is typically introduced via a Williamson ether synthesis, where an alkoxide derived from a hydroxyl group on the cyclohexane ring reacts with a benzyl (B1604629) halide, such as benzyl bromide. This is a common strategy used in the synthesis of various benzyloxy-substituted compounds. prepchem.com For example, the synthesis of 4-benzyloxybenzaldehyde often involves the reaction of 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base like potassium carbonate. prepchem.com A similar principle can be applied to a hydroxyl-substituted cyclohexane ring.
Another approach involves starting with a molecule that already contains the benzyloxy group. For instance, the synthesis of 4-benzyloxyphenol can be a precursor step. This compound can then be involved in further reactions to build or modify the cyclohexane ring. nih.gov The synthesis of 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, for example, begins with the commercially available 4-benzyloxybenzaldehyde, demonstrating the utility of benzyloxy-functionalized aromatic starting materials. mdpi.com
Achieving stereocontrol is paramount when synthesizing complex cyclic molecules. The synthesis of enantiomerically pure (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one demonstrates a successful application of enantioselective synthesis to a benzyloxy-substituted cyclohexane system. researchgate.netnih.gov Such syntheses often rely on asymmetric reactions, including enantioselective deprotonation of prochiral ketones or stereocontrolled additions to cyclohexene (B86901) rings. researchgate.net
General strategies for the diastereoselective synthesis of highly substituted cyclohexanes often involve cascade reactions, such as double Michael additions. beilstein-journals.orgd-nb.infonih.gov These reactions can create multiple stereocenters in a single step with high levels of diastereoselectivity. beilstein-journals.orgd-nb.infonih.gov For example, the reaction of curcumins with arylidenemalonates can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgd-nb.infonih.gov While not involving a benzyloxy group directly, these methods illustrate powerful strategies for controlling relative stereochemistry.
In other systems, iridium-catalyzed annulation strategies have been used for the stereoselective synthesis of cyclohexanes, where control over the relative stereochemistry is achieved through the catalytic cycle. acs.org The stereochemical outcome can be influenced by factors such as the catalyst, reaction conditions, and the stereochemistry of the starting materials. acs.orgnih.gov For instance, using an enantioenriched starting material with a stereocenter can direct the formation of new stereogenic centers on the cyclohexane ring. acs.org
Targeted Synthesis of 4-Benzyloxy-cyclohexanecarbaldehyde
A targeted synthesis of this compound can be envisioned by combining the methodologies described above. A plausible synthetic route would be:
Protection of a Precursor : Start with 4-hydroxybenzaldehyde. The hydroxyl group is protected as a benzyl ether by reacting it with benzyl bromide in the presence of a base like potassium carbonate to yield 4-benzyloxybenzaldehyde. prepchem.commdpi.com
Acetal Formation : The aldehyde group of 4-benzyloxybenzaldehyde is then protected as a dialkyl acetal (e.g., diethyl acetal) by reacting it with an alcohol (e.g., ethanol) under acidic conditions. This prevents the aldehyde from being reduced in the next step. google.com
Nuclear Hydrogenation : The resulting 4-benzyloxybenzaldehyde dialkyl acetal undergoes catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring. This step would yield this compound dialkyl acetal. google.com This reaction would likely produce a mixture of cis and trans diastereomers.
Deprotection : Finally, the acetal is hydrolyzed under acidic conditions to reveal the aldehyde functionality, affording the target compound, this compound. google.com
This synthetic sequence leverages established reactions to construct the target molecule from readily available starting materials.
Multistep Synthetic Routes to Specific Isomers
The construction of precisely functionalized cyclohexanecarbaldehyde derivatives often relies on multi-step synthetic sequences commencing from readily available starting materials. A notable, albeit analogous, example is the synthesis of a functionalized cyclohexanecarbaldehyde derivative, which serves as a potential key compound for the total synthesis of optically active tetrodotoxin (B1210768). researchgate.net While the direct synthesis of this compound from meso-hexahydrophthalic anhydride (B1165640) is not explicitly detailed in the surveyed literature, the principles of such a transformation can be inferred from established synthetic transformations.
A plausible synthetic pathway could involve the following key steps:
Anhydride Opening and Esterification: The initial step would likely involve the regioselective opening of the meso-hexahydrophthalic anhydride with a suitable nucleophile, followed by esterification to create a mono-functionalized cyclohexane ring.
Reduction and Protection: The carboxylic acid or ester group could then be selectively reduced to the corresponding alcohol. This hydroxyl group would subsequently be protected with a benzyl group to form the benzyloxy ether.
Introduction of the Aldehyde Functionality: The remaining carboxylic acid or ester group on the cyclohexane ring would then need to be converted into the aldehyde. This can be achieved through various methods, such as reduction to the alcohol followed by controlled oxidation, or direct reduction of the ester to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
The stereochemical control throughout this sequence would be paramount to obtain the desired isomer of this compound. The choice of reagents and reaction conditions at each step would be critical to ensure high yields and selectivity.
A related synthesis of a functionalized cyclohexanecarbaldehyde derivative for tetrodotoxin synthesis highlights the complexity and strategic planning involved in such multi-step routes. researchgate.net In this reported synthesis, the aldehyde functionality was introduced via the oxidation of a hydroxymethyl group, which itself was derived from a more complex starting material. This underscores the common strategy of installing the aldehyde group at a later stage of the synthesis due to its reactivity.
| Reaction Step | Description | Key Reagents/Conditions | Reference |
| Anhydride Opening | Regioselective opening of a cyclic anhydride. | Alcohol, Base | General Knowledge |
| Benzyl Protection | Formation of a benzyl ether from an alcohol. | Benzyl bromide, Sodium hydride | General Knowledge |
| Ester Reduction | Conversion of an ester to an aldehyde. | DIBAL-H | General Knowledge |
| Alcohol Oxidation | Conversion of a primary alcohol to an aldehyde. | PCC, Swern oxidation, DMP | General Knowledge |
Convergent Synthesis Utilizing Advanced Catalysis
Modern synthetic chemistry has seen a paradigm shift towards more efficient and convergent synthetic strategies, often employing advanced catalytic systems. Organocatalysis and photoredox catalysis have emerged as powerful tools for the construction of complex molecules with high levels of stereocontrol. scispace.combeilstein-journals.orgrsc.org
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of functionalized cyclohexanes. For instance, enantioselective Michael additions of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can establish key stereocenters on a cyclohexane precursor. nih.gov This approach could be envisioned for the synthesis of this compound analogues where the benzyloxy group is introduced via a conjugate addition of a benzyl alcohol-derived nucleophile to a cyclohexenone system, followed by further functional group manipulations to install the aldehyde.
Furthermore, N-heterocyclic carbenes (NHCs) have been utilized in multicatalytic cascade reactions to construct densely functionalized cyclopentanones. nih.govscilit.com A similar strategy could potentially be adapted for the synthesis of cyclohexanone (B45756) derivatives, which could then be converted to the corresponding aldehydes.
Photoredox Catalysis:
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. beilstein-journals.orgnih.gov This technology could be applied to the synthesis of this compound through several potential pathways. For example, a photoredox-catalyzed Giese reaction could be employed to add a benzyloxy-containing radical to a cyclohexene derivative. nih.gov
A convergent approach could involve the coupling of a protected 4-hydroxycyclohexanecarbaldehyde derivative with a benzyl radical generated via photoredox catalysis. The combination of photoredox catalysis with organocatalysis, known as synergistic catalysis, has enabled the enantioselective α-alkylation of aldehydes. scispace.com This powerful strategy could potentially be used to introduce the benzyloxy group or other functional handles onto a pre-existing cyclohexanecarbaldehyde scaffold. The development of photoredox methods for the generation of alkoxy radicals from alcohols further expands the possibilities for C-O bond formation under mild conditions. nih.gov
| Catalytic System | Key Transformation | Potential Application for this compound | Reference |
| Organocatalysis (Chiral Amines) | Enantioselective Michael Addition | Introduction of the benzyloxy group via conjugate addition. | nih.gov |
| Organocatalysis (N-Heterocyclic Carbenes) | Cascade Reactions | Synthesis of functionalized cyclohexanone precursors. | nih.govscilit.com |
| Photoredox Catalysis | Radical C-O Bond Formation | Coupling of a benzyl radical with a cyclohexyl derivative. | nih.govnih.gov |
| Synergistic Catalysis | Enantioselective α-Alkylation | Introduction of functional groups onto a cyclohexanecarbaldehyde scaffold. | scispace.com |
Telescoped Processes for Enhanced Efficiency and Scalability
Telescoped processes, also known as one-pot or flow reactions, offer significant advantages in terms of efficiency, safety, and scalability by minimizing intermediate purification steps. The synthesis of complex molecules like this compound can benefit greatly from such approaches.
A multicatalytic cascade process has been successfully developed for the one-pot synthesis of functionalized cyclopentanones, demonstrating the feasibility of combining multiple catalytic cycles in a single reaction vessel. nih.govscilit.com This principle can be extended to the synthesis of cyclohexanecarbaldehyde derivatives. For instance, a telescoped sequence could involve an initial organocatalytic conjugate addition to form the C-O bond of the benzyloxy group, followed by an in-situ transformation of another functional group to the aldehyde.
The use of flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for telescoped processes. It allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing complex multi-step syntheses.
Innovative Synthetic Techniques Potentially Applicable
The quest for more efficient and sustainable synthetic methods continues to drive innovation in organic chemistry. Techniques such as flash chemistry and biocatalysis hold significant promise for the future synthesis of this compound and its analogues.
Flash Chemistry for Reactive Intermediates
Flash chemistry utilizes microreactors to conduct extremely fast reactions in a highly controlled manner. nih.gov This technique is particularly advantageous for reactions involving highly reactive or unstable intermediates, which are often encountered in complex organic syntheses. The synthesis of this compound could potentially benefit from flash chemistry in several ways. For example, the generation of a highly reactive organometallic species for the introduction of the aldehyde functionality could be performed in a flow reactor to minimize decomposition. Similarly, reactions involving sensitive functional groups that are prone to side reactions under batch conditions could be performed with higher selectivity and yield using flash chemistry.
Biocatalytic Approaches for Cyclohexanecarbaldehyde Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, biocatalysis could be employed at various stages.
For instance, a lipase (B570770) could be used for the enantioselective resolution of a racemic intermediate, ensuring the final product has the desired stereochemistry. Hydroxylases, such as cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups into unactivated C-H bonds with high selectivity, which could be a powerful strategy for the synthesis of hydroxylated cyclohexane precursors. nih.gov
More directly, alcohol dehydrogenases (ADHs) are enzymes that can catalyze the oxidation of alcohols to aldehydes. A biocatalytic approach could involve the use of an ADH to oxidize a 4-benzyloxy-cyclohexylmethanol intermediate to the desired this compound. Recent advances in biocatalysis have even demonstrated the synthesis of chiral cyclic amino alcohols through artificial cascade reactions involving multiple enzymes. Furthermore, a patent has been filed for the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, a closely related structure, highlighting the industrial interest in enzymatic routes to functionalized cyclohexanes. wipo.int
| Innovative Technique | Principle | Potential Application for this compound | Reference |
| Flash Chemistry | Use of microreactors for very fast reactions. | Handling of reactive intermediates, improved selectivity. | nih.gov |
| Biocatalysis (Lipases) | Enzymatic resolution of racemates. | Enantioselective synthesis. | nih.gov |
| Biocatalysis (Hydroxylases) | Enzymatic C-H hydroxylation. | Synthesis of hydroxylated precursors. | nih.gov |
| Biocatalysis (Alcohol Dehydrogenases) | Enzymatic oxidation of alcohols. | Direct formation of the aldehyde functionality. |
Stereochemical Considerations and Control in 4 Benzyloxy Cyclohexanecarbaldehyde Chemistry
Conformational Analysis of the Cyclohexane (B81311) Ring System
The non-planar nature of the cyclohexane ring gives rise to various conformations, with the chair and twist-boat forms being of lowest energy. The substituents on the ring significantly influence the equilibrium between these conformers.
Chair and Twist-Boat Conformations of Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. libretexts.orglibretexts.org In this conformation, substituents can occupy two distinct positions: axial (parallel to the ring axis) and equatorial (extending from the perimeter of the ring). masterorganicchemistry.comyoutube.com
The chair conformation is in dynamic equilibrium with other forms, including the higher-energy boat and twist-boat conformations. libretexts.orgwikipedia.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgslideshare.net A slight twisting of the boat conformation leads to the twist-boat (or skew-boat) conformation, which alleviates some of this strain and is therefore more stable than the pure boat form, though still significantly higher in energy than the chair conformation. libretexts.orglibretexts.org For cyclohexane itself, the energy difference between the chair and twist-boat conformations is approximately 23 kJ/mol (5.5 kcal/mol). libretexts.org
Substituent Effects on Conformational Equilibria and Stability (e.g., axial vs. equatorial preference)
In monosubstituted cyclohexanes, the substituent's size plays a crucial role in determining the preferred conformation. Larger substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org These are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. libretexts.org
For instance, in methylcyclohexane, the conformer with the equatorial methyl group is more stable by about 7.6 kJ/mol compared to the axial conformer. libretexts.org This energy difference leads to an equilibrium mixture at room temperature containing approximately 95% of the equatorial conformer. youtube.com The preference for the equatorial position becomes even more pronounced with bulkier substituents. For a tert-butyl group, the equatorial conformation is favored by about 21 kJ/mol, making the axial conformation almost negligible at equilibrium. libretexts.org
In the case of 4-benzyloxy-cyclohexanecarbaldehyde, both the benzyloxy and the formyl groups are substituents on the cyclohexane ring. The conformational equilibrium will be dictated by the relative steric demands of these two groups. Generally, the conformer that places the larger substituent in the equatorial position will be the more stable one. libretexts.org
Computational Studies on Conformational Energetics
Computational chemistry provides powerful tools to investigate the energetics of different conformations of substituted cyclohexanes. Methods like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of chair, twist-boat, and other conformations. acs.orgjkps.or.kr
These studies have confirmed that the chair conformation is the ground state for cyclohexane, with the twist-boat being a metastable intermediate. jkps.or.kr For substituted cyclohexanes, computational methods can accurately predict the energy difference between axial and equatorial conformers, known as the A-value. rsc.org These calculations take into account various factors, including steric repulsion, electrostatic interactions, and dispersion forces, to provide a detailed understanding of conformational preferences. rsc.org For example, DFT calculations have been employed to study the conformational equilibria of dihalocyclohexanes, showing good agreement with experimental data. acs.org Such computational approaches are invaluable for predicting the conformational behavior of complex molecules like this compound.
Stereocontrol Strategies in Synthesis
The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations. Controlling the stereochemical outcome of these reactions is crucial for the synthesis of specific stereoisomers.
Diastereoselective Induction and Asymmetric Catalysis in Aldehyde Transformations
Diastereoselective synthesis aims to preferentially form one diastereomer over another. In reactions involving this compound, the existing stereochemistry of the cyclohexane ring can influence the approach of reagents to the aldehyde group, leading to diastereoselective outcomes. This is a form of substrate-controlled diastereoselection.
Furthermore, asymmetric catalysis offers a powerful strategy for controlling stereochemistry. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer or diastereomer. nih.govmsu.edu For aldehyde transformations, a variety of asymmetric catalytic systems have been developed. For example, chiral organocatalysts, such as those derived from BINOL (1,1'-bi-2-naphthol), have been successfully used in the asymmetric functionalization of aldehydes. nih.govresearchgate.net These catalysts can activate the aldehyde towards nucleophilic attack and control the facial selectivity of the reaction. nih.govresearchgate.net
Enantioselective Synthesis for Chiral Cyclohexane Derivatives
The synthesis of enantiomerically pure or enriched chiral cyclohexane derivatives is a significant area of research. acs.orgcapes.gov.bracs.org When the target molecule derived from this compound is chiral, enantioselective methods are required.
One common approach is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
More advanced and atom-economical methods involve asymmetric catalysis. For instance, the enantioselective addition of organometallic reagents (e.g., organozinc reagents) to aldehydes can be achieved using chiral ligands, such as BINOL derivatives. acs.org Similarly, catalytic asymmetric alkynylation of aldehydes provides access to chiral propargylic alcohols, which are valuable synthetic intermediates. nih.gov These methods allow for the direct formation of chiral centers with high enantioselectivity, providing efficient routes to a wide range of chiral cyclohexane derivatives. acs.org
Control of Contiguous Stereogenic Centers
The creation of adjacent stereocenters in a controlled manner is a formidable challenge in organic synthesis. The conformational flexibility of the cyclohexane ring, coupled with the reactivity of the aldehyde functional group in this compound, presents a complex stereochemical puzzle. Researchers have employed various strategies to govern the relative and absolute stereochemistry of products derived from this aldehyde.
One notable approach involves the use of sterically demanding reagents and reaction conditions to influence the facial selectivity of nucleophilic attack on the aldehyde. For instance, in reactions leading to the formation of new carbon-carbon bonds at the aldehyde carbon and the adjacent carbon of a nucleophile, the bulky benzyloxy group at the C4 position of the cyclohexane ring can exert significant steric hindrance. This hindrance can direct incoming nucleophiles to the less hindered face of the aldehyde, thereby establishing a specific stereochemical relationship between the newly formed stereocenters.
A pertinent example, while utilizing the closely related 4-(benzyloxy)benzaldehyde, illustrates the principles of controlling contiguous stereocenters in the synthesis of substituted cyclohexanes. In a researchgate.netresearchgate.net-sigmatropic rearrangement reaction to form 4-phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid, the stereochemical outcome is a direct consequence of the reaction mechanism and the steric influence of the substituents. nih.gov The reaction proceeds through a hemiketal intermediate, and the subsequent rearrangement leads to the formation of two new stereocenters on the cyclohexane ring. nih.gov The diastereomeric ratio of the products, which reflects the relative orientation of the substituents, was found to be 62:38 for the anti to syn isomers, respectively. nih.gov This demonstrates that while a degree of stereocontrol can be achieved, the energetic differences between the transition states leading to the different diastereomers may be subtle.
Table 1: Diastereomeric Ratio in the Synthesis of a Substituted Cyclohexenone
| Product Stereoisomers | Ratio |
| (RR/SS, anti) | 62 |
| (RS/SR, syn) | 38 |
This table is based on data from the synthesis of 4-phenyl-5-(4-benzyloxy)phenyl-cyclohex-2-en-1-one-3-carboxylic acid, a compound structurally related to derivatives of this compound. nih.gov
The choice of catalyst can also be instrumental in dictating the stereochemical outcome. Chiral organocatalysts, for example, can form transient, diastereomeric intermediates with the aldehyde, leading to an enantio- and diastereoselective transformation. While specific examples with this compound are not extensively documented in readily available literature, the principles of organocatalysis are broadly applicable and represent a powerful tool for controlling the formation of contiguous stereocenters.
Stereochemical Characterization and Elucidation
Once a reaction yielding multiple stereoisomers is complete, the unambiguous determination of their three-dimensional structures is paramount. This is where advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, become indispensable tools.
Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., NMR for structural elucidation of complex motifs)
For complex molecules containing multiple stereocenters, such as derivatives of this compound, one-dimensional NMR spectra often exhibit significant signal overlap, making definitive structural assignment challenging. Two-dimensional (2D) NMR techniques provide the necessary resolution and connectivity information to unravel these complex structures.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY and ROESY): These techniques are particularly powerful for determining the relative stereochemistry of substituents on a ring system. NOE is a phenomenon where the magnetization of one nucleus is transferred to a spatially proximate nucleus (typically through-space distances of less than 5 Å). By observing cross-peaks in a 2D NOESY or ROESY spectrum, one can deduce which protons are close to each other in space.
For instance, in a substituted cyclohexane ring derived from this compound, the observation of an NOE between a proton on the newly formed stereocenter (alpha to the original aldehyde group) and a proton on an adjacent stereocenter would indicate a cis relationship between these two substituents. Conversely, the absence of such an NOE would suggest a trans relationship. The choice between NOESY and ROESY often depends on the molecular weight of the compound, with ROESY being more suitable for intermediate-sized molecules where the NOE may be close to zero.
Correlation Spectroscopy (COSY): This experiment reveals scalar (through-bond) couplings between protons, typically those on adjacent carbon atoms. In a cyclohexane derivative, COSY can be used to trace the connectivity of the entire spin system, helping to assign protons to specific positions on the ring. The magnitude of the coupling constants (J-values) extracted from a high-resolution 1D or 2D spectrum can also provide valuable stereochemical information. For example, the J-value between two vicinal protons on a cyclohexane ring is dependent on the dihedral angle between them. A large J-value (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller J-values (typically 1-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships.
By combining the information from these various NMR experiments, a detailed three-dimensional picture of the molecule can be constructed, allowing for the unambiguous assignment of the relative and, in conjunction with other methods, absolute stereochemistry of each stereogenic center.
Reactivity and Chemical Transformations of 4 Benzyloxy Cyclohexanecarbaldehyde
Functional Group Transformations of the Aldehyde Moiety
The aldehyde group in 4-benzyloxy-cyclohexanecarbaldehyde is a versatile functional handle that participates in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
The electrophilic carbon of the aldehyde is a prime target for various carbon nucleophiles, leading to the formation of new carbon-carbon bonds. This is a fundamental strategy in organic synthesis for chain elongation and the construction of intricate carbon skeletons.
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. wordpress.comenamine.netumkc.edu In the context of this compound, the α-carbon is tertiary, meaning it lacks a proton that can be abstracted to form an enolate. Consequently, it cannot act as the nucleophilic component in a self-aldol condensation. prepchem.comstackexchange.com However, it serves as an excellent electrophile in crossed aldol reactions with enolizable carbonyl compounds, such as ketones. prepchem.comstackexchange.com For instance, in a base-catalyzed reaction with a ketone like acetone (B3395972), the enolate of acetone would attack the carbonyl carbon of this compound to form a β-hydroxy ketone. umkc.eduresearchgate.netmagritek.commnstate.edu Subsequent dehydration, often promoted by heat, would yield an α,β-unsaturated ketone, a valuable intermediate for further transformations. magritek.com
A related and highly significant class of reactions for aldehydes are olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, employing a phosphonate (B1237965) carbanion, are powerful methods for this purpose. researchgate.netchemistry-reaction.comsigmaaldrich.comnrochemistry.comnih.govachemblock.comnih.gov The HWE reaction, in particular, is renowned for its high (E)-stereoselectivity when reacting with aldehydes. chemistry-reaction.comsigmaaldrich.comnih.gov For example, the reaction of this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would be expected to produce the corresponding (E)-α,β-unsaturated ester in high yield. enamine.netnih.govrsc.orgresearchgate.net
Table 1: Examples of Aldol and Related Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Acetone | β-Hydroxy ketone / α,β-Unsaturated ketone | Aldehyde acts as electrophile; subsequent dehydration possible. |
| This compound | Triethyl phosphonoacetate | (E)-α,β-Unsaturated ester | Horner-Wadsworth-Emmons reaction; high (E)-selectivity. chemistry-reaction.comsigmaaldrich.comnih.gov |
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgsynblock.comgoogle.comsynarchive.comanaxlab.comnih.govresearchgate.net While this compound itself is not a Michael acceptor, it can be readily converted into one. As described in the previous section, an aldol condensation with a suitable partner can generate an α,β-unsaturated aldehyde or ketone. This product can then serve as the electrophile in a Michael reaction.
For instance, the α,β-unsaturated ketone formed from the aldol condensation of this compound and acetone could react with a soft nucleophile, such as the enolate of diethyl malonate. This would result in the formation of a 1,5-dicarbonyl compound, a versatile building block for further cyclization and functionalization reactions. synblock.comgoogle.comsynarchive.com
Such a two-step sequence, where an aldol condensation is followed by a Michael addition, is an example of a domino or tandem reaction if performed in a single pot. These processes are highly efficient as they construct multiple bonds and increase molecular complexity in a single operation, minimizing purification steps and resource consumption.
Table 2: Hypothetical Domino Reaction Sequence
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Aldol Condensation | This compound, Acetone | α,β-Unsaturated Ketone |
| 2 | Michael Addition | α,β-Unsaturated Ketone, Diethyl malonate enolate | 1,5-Dicarbonyl Adduct |
The addition of an alkynyl group to an aldehyde is a powerful method for introducing a versatile three-carbon unit, which can be further functionalized. This transformation can be achieved through the nucleophilic addition of a metal acetylide to the aldehyde carbonyl. For example, the deprotonation of a terminal alkyne, such as ethynyltrimethylsilane, with a strong base like n-butyllithium generates a lithium acetylide. This nucleophile can then add to this compound to yield a propargyl alcohol. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, which can be removed under mild conditions if the free alkyne is desired.
Table 3: General Scheme for Alkynylation
| Alkyne Source | Base | Electrophile | Product Type |
| Ethynyltrimethylsilane | n-Butyllithium | This compound | Propargyl Alcohol |
The aldehyde functional group is at an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to an alcohol.
The oxidation of aldehydes to carboxylic acids is a fundamental and frequently employed transformation. nih.gov For a substrate like this compound, which contains a potentially sensitive benzylic ether linkage, a mild and selective oxidizing agent is required to avoid unwanted side reactions such as cleavage of the benzyl (B1604629) group.
The Pinnick oxidation is an exceptionally mild and efficient method for this purpose. wordpress.comchemistry-reaction.comnrochemistry.comwikipedia.org This reaction utilizes sodium chlorite (B76162) (NaClO2) as the oxidant in a buffered solution, typically with a phosphate (B84403) buffer at a slightly acidic pH. wordpress.comchemistry-reaction.comnrochemistry.comwikipedia.org A scavenger, such as 2-methyl-2-butene, is commonly added to quench the reactive byproduct, hypochlorous acid, which can otherwise lead to undesired side reactions. nrochemistry.com This method is well-suited for oxidizing α,β-unsaturated aldehydes without affecting the double bond and is tolerant of a wide range of functional groups, including ethers. chemistry-reaction.comwikipedia.org Therefore, the Pinnick oxidation of this compound is expected to cleanly provide 4-benzyloxy-cyclohexanecarboxylic acid in high yield. achemblock.comsynblock.com
Table 4: Pinnick Oxidation of this compound
| Substrate | Reagents | Product | Key Advantages |
| This compound | NaClO2, NaH2PO4, 2-methyl-2-butene | 4-Benzyloxy-cyclohexanecarboxylic acid achemblock.comsynblock.com | Mild conditions, high functional group tolerance, suitable for sensitive substrates. wordpress.comchemistry-reaction.comnrochemistry.comwikipedia.org |
Redox Chemistry of the Aldehyde Group
Reductive Transformations (e.g., to alcohols)
The reduction of the aldehyde group in this compound to a primary alcohol, yielding (4-(benzyloxy)cyclohexyl)methanol, is a fundamental transformation. This can be achieved using a range of reducing agents.
Commonly employed reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol (B129727) or ethanol, and lithium aluminum hydride (LiAlH₄) in aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reagent can be influenced by the presence of other functional groups and desired reaction conditions. For instance, NaBH₄ is a milder reducing agent and is often preferred for its chemoselectivity and ease of handling.
The resulting product, (4-(benzyloxy)cyclohexyl)methanol, is a stable compound that has been cataloged and is available from various chemical suppliers. nih.govbldpharm.com The cis and trans isomers of this alcohol are also recognized. nih.gov
Table 1: Exemplary Reductive Conditions for Aldehyde to Alcohol Transformation
| Reagent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | (4-(Benzyloxy)cyclohexyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to room temperature | (4-(Benzyloxy)cyclohexyl)methanol |
This table presents typical conditions for the reduction of aldehydes and is applicable to this compound based on general organic chemistry principles.
Conversions to Nitrogen-Containing Functional Groups (e.g., nitriles)
The aldehyde functional group can be converted into various nitrogen-containing moieties, with the formation of nitriles being a key transformation. A common route to synthesize cyclohexanecarbonitriles involves a two-step one-pot process starting from the corresponding cyclohexanone (B45756). This involves the formation of a hydrazone intermediate followed by treatment with hydrogen cyanide and subsequent oxidation and cleavage. scirp.org
A more direct conversion of an aldehyde to a nitrile can be achieved through various methods. One common laboratory-scale method involves the reaction of the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the nitrile. Reagents such as acetic anhydride (B1165640), thionyl chloride, or various catalysts can be employed for the dehydration step.
Table 2: Potential Synthesis Route for 4-(Benzyloxy)cyclohexanecarbonitrile
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), base (e.g., pyridine (B92270) or sodium acetate), in a suitable solvent. | 4-(Benzyloxy)cyclohexanecarbaldehyde oxime |
| 2. Dehydration | Acetic anhydride, heat; or other dehydrating agents. | 4-(Benzyloxy)cyclohexanecarbonitrile |
This table outlines a plausible synthetic route based on established methods for converting aldehydes to nitriles.
Esterification Reactions (e.g., Tishchenko reaction)
The Tishchenko reaction provides a method for the disproportionation of an aldehyde to form an ester. wikipedia.org In this reaction, two equivalents of an aldehyde react in the presence of a catalyst, typically an aluminum alkoxide, to yield the corresponding ester. wikipedia.orgrsc.org One molecule of the aldehyde is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester.
For this compound, the Tishchenko reaction would yield (4-(benzyloxy)cyclohexyl)methyl 4-(benzyloxy)cyclohexanecarboxylate. The reaction is catalyzed by various metal alkoxides, and the generally accepted mechanism involves the coordination of the aldehyde to the Lewis acidic metal center, followed by a hydride transfer from a hemiacetal intermediate. rsc.orgillinois.edu While the classic Tishchenko reaction involves the dimerization of a single aldehyde, cross-Tishchenko reactions between two different aldehydes are also possible. rsc.org There are also intramolecular versions of the Tishchenko reaction. nih.gov
Table 3: The Tishchenko Reaction of this compound
| Reactant | Catalyst | Product |
| This compound (2 eq.) | Aluminum alkoxide (e.g., Al(OiPr)₃) | (4-(Benzyloxy)cyclohexyl)methyl 4-(benzyloxy)cyclohexanecarboxylate |
This table illustrates the expected outcome of the Tishchenko reaction with this compound based on the established mechanism of the reaction.
Reactivity of the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the 4-position of the cyclohexane (B81311) ring. Its reactivity is central to the strategic manipulation of the molecule in multi-step syntheses.
Strategies for Deprotection and Functional Handle Manipulation
The removal of the benzyl protecting group, or debenzylation, is a crucial step to unmask the hydroxyl group for further functionalization. Several methods are available for this transformation, with catalytic hydrogenation being one of the most common. organic-chemistry.org
Catalytic Hydrogenation: This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.orgrsc.org This process is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. The reaction conditions can often be tuned to be mild, preserving other functional groups.
Oxidative Cleavage: In cases where catalytic hydrogenation is not compatible with other functional groups in the molecule, oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Certain Lewis acids can also effect the cleavage of benzyl ethers. rsc.org
The liberated hydroxyl group can then serve as a functional handle for a variety of subsequent reactions, such as esterification or etherification, to introduce new molecular complexity. For instance, the deprotected alcohol can be esterified with a carboxylic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov
Chemoselectivity in Reactions with Other Functional Groups
In a molecule containing multiple functional groups, such as this compound, achieving chemoselectivity is paramount. The benzyloxy group is generally stable under conditions used for many aldehyde transformations. For example, the reduction of the aldehyde with sodium borohydride typically does not affect the benzyloxy ether linkage.
However, reaction conditions must be chosen carefully to avoid unintended reactions. For instance, strongly acidic conditions used for some transformations could potentially lead to the cleavage of the benzyl ether. organic-chemistry.org Similarly, during catalytic hydrogenation, if other reducible groups are present, such as alkenes or alkynes, they may also be reduced unless specific catalysts or conditions are employed to ensure selectivity. The choice of catalyst and reaction parameters is therefore critical in directing the reaction to the desired functional group.
Advanced Applications and Synthetic Utility of 4 Benzyloxy Cyclohexanecarbaldehyde
Key Building Block in Complex Molecule Synthesis
The strategic importance of 4-benzyloxy-cyclohexanecarbaldehyde is evident in its application as a foundational component for constructing intricate molecular architectures.
Intermediate in Total Synthesis of Optically Active Natural Products (e.g., Tetrodotoxin)
One of the most notable applications of a functionalized cyclohexanecarbaldehyde derivative is in the total synthesis of the potent marine neurotoxin, tetrodotoxin (B1210768). researchgate.net The synthesis plan for optically active tetrodotoxin and its analogs utilizes a derivative of cyclohexanecarbaldehyde as a key intermediate. researchgate.net This approach highlights the utility of the cyclohexane (B81311) framework in establishing the complex stereochemistry required for the natural product. The synthesis involves the conversion of the carbonyl group into a spiro α-chloro-epoxide derivative, which is a critical step in constructing the intricate cage-like structure of tetrodotoxin. researchgate.net
Precursor for Pharmaceutical and Agrochemical Intermediates
The cyclohexyl fragment is a prevalent structural motif in numerous pharmaceutical and agrochemical compounds. chemenu.com Consequently, this compound serves as a valuable precursor for the synthesis of various biologically active molecules. The cyclohexane-1,4-dione, a related starting material, has been used to synthesize tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, which have been investigated for their potential as anti-Covid-19 agents targeting the SARS-CoV-2 main protease (Mpro). nih.gov This underscores the potential of cyclohexane-based scaffolds in drug discovery.
Component in the Design and Synthesis of Liquid Crystalline Materials
The rigid and anisotropic nature of the cyclohexane ring makes it a suitable component for liquid crystalline materials. A patent describes the use of cyclohexanecarbaldehyde compounds in the production of silacyclohexane-based liquid crystalline compounds. google.com These materials exhibit unique electro-optical properties, making them valuable for applications in displays and other optoelectronic devices. The synthesis of these materials often involves the modification of the aldehyde group and the incorporation of other mesogenic units to achieve the desired liquid crystalline phases.
Role in Chiral Pool Synthesis and Asymmetric Catalysis
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral molecules. While not a direct derivative of an amino acid, the principles of chiral pool synthesis are relevant to the use of optically active forms of this compound. The utilization of chiral building blocks allows for substrate-controlled asymmetric induction, where the existing stereocenter(s) in the starting material guide the formation of new stereocenters. baranlab.org
Asymmetric catalysis, the synthesis of chiral compounds using a chiral catalyst, is another area where derivatives of this aldehyde could be impactful. nih.gov Although specific examples directly employing this compound as a catalyst were not found, the development of chiral catalysts is a major theme in contemporary organic synthesis. nih.gov The synthesis of N–N axially chiral compounds, for instance, has been achieved through organocatalytic atroposelective N-acylation, demonstrating the power of asymmetric catalysis in creating complex chiral molecules. nih.govrsc.org
Development of Highly Functionalized Cyclohexane Derivatives
The cyclohexane scaffold is a common feature in many natural products and pharmaceuticals. nih.gov The development of efficient methods for the synthesis of highly functionalized cyclohexane derivatives is therefore a significant area of research. nih.govresearchgate.net Starting from materials like 1,4-cyclohexadiene, a variety of tetrasubstituted cyclohexane derivatives containing different functional groups such as halogens, oxygen, nitrogen, and sulfur have been selectively synthesized. researchgate.net These methods often involve stereoselective addition and ring-opening reactions, leading to a diverse range of complex structures.
The synthesis of functionalized cyclohexenes has also been achieved through cascade reactions, demonstrating a sustainable approach to these valuable skeletons from simple starting materials. nih.gov Such strategies, which often proceed under mild conditions, are crucial for the efficient and environmentally friendly production of complex molecules. nih.gov
Computational and Theoretical Investigations of 4 Benzyloxy Cyclohexanecarbaldehyde
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical studies delve into the electronic structure of a molecule to explain its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) has become a primary method in quantum chemistry for its balance of accuracy and computational efficiency. q-chem.comuj.edu.pl It is particularly useful for investigating the conformational landscape of flexible molecules like 4-benzyloxy-cyclohexanecarbaldehyde. The molecule's structure is defined by the cyclohexane (B81311) ring, which can adopt different chair conformations, and the orientation of its two substituents: the benzyloxy group and the carbaldehyde group.
The substituents on the cyclohexane ring can exist in either an axial or an equatorial position. For a 1,4-disubstituted cyclohexane, this results in cis and trans diastereomers. Within each, the flexible benzyloxy group can also adopt various orientations. DFT calculations are used to perform geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest electronic energy, known as the energy minimum.
By calculating the energies of all possible stable conformers, researchers can determine the most stable (lowest energy) conformation and the relative energies of other, less stable conformers. Functionals such as B3LYP or PBE0 are often paired with basis sets like 6-31G* or the def2 series to achieve reliable results for organic molecules. q-chem.comnih.gov The calculations would reveal that the conformers with the bulky benzyloxy and carbaldehyde groups in the equatorial positions are significantly lower in energy and thus more stable and abundant at equilibrium.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of trans-4-Benzyloxy-cyclohexanecarbaldehyde Calculations performed at the B3LYP/6-31G level of theory.*
| Conformer | Benzyloxy Position | Carbaldehyde Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Equatorial | +5.8 |
| 3 | Equatorial | Axial | +2.1 |
Note: This table is illustrative, based on established principles of conformational analysis. The diequatorial conformer is the most stable reference point (0.00 kcal/mol).
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. nih.gov For this compound, a key reaction involves the aldehyde functional group, such as in a nucleophilic addition or a reduction. DFT calculations can model the entire reaction coordinate, from reactants to products. researchgate.net
A critical point on this coordinate is the transition state , which is the highest energy structure along the reaction pathway. nih.gov It represents the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state (confirming it has exactly one imaginary vibrational frequency), chemists can calculate the activation energy of the reaction. nih.gov This information helps predict reaction rates and understand why certain products are favored over others (selectivity). For instance, modeling the reduction of the aldehyde to an alcohol would allow for the analysis of the transition state involving the hydride source and the carbonyl carbon, providing a detailed picture of bond-breaking and bond-forming processes. nih.govresearchgate.net
Molecular Modeling and Simulation Techniques
While quantum methods focus on electronic structure, other modeling techniques are better suited to exploring the dynamic behavior of molecules and predicting experimental observables.
Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time. nih.gov Unlike the static picture from DFT energy minimization, MD provides a dynamic view of conformational changes. deepdyve.com In an MD simulation, the molecule is treated using a classical mechanical model (a force field), and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.
For this compound, an MD simulation would show the cyclohexane ring undergoing subtle fluctuations and potentially even ring flips between chair conformations (though this is a high-energy process). More importantly, it would capture the extensive motion and various orientations of the flexible benzyloxy side chain. nih.gov These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key consideration in drug design. nih.govresearchgate.net Methods like Low-Mode MD (LowModeMD) are specifically designed to efficiently sample the conformational space of flexible molecules. nih.gov
Computational methods can predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. After performing a DFT geometry optimization, further calculations can predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.
Time-dependent DFT (TDDFT) can be used to predict electronic excitations, corresponding to UV-Visible spectra. q-chem.com For NMR, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. By comparing the calculated spectrum to the experimental one, chemists can confirm that the correct molecule has been synthesized and assign specific signals to specific atoms in the molecule.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Diequatorial Conformer
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (aldehyde) | 204.5 | 205.1 |
| C1 (CH-CHO) | 51.2 | 51.8 |
| C4 (CH-O) | 75.8 | 76.3 |
| O-CH₂-Ph | 70.1 | 70.5 |
| Cyclohexane C2,C6 | 29.0 | 29.4 |
| Cyclohexane C3,C5 | 27.5 | 28.0 |
Note: This table is for illustrative purposes. Predicted values are hypothetical, based on typical accuracy of DFT/GIAO calculations.
Structure-Activity Relationships and Design Insights from Computational Data
The ultimate goal of many computational studies in chemistry is to link a molecule's structure to its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govresearchgate.netnih.gov The data generated from DFT and MD simulations for this compound provide the necessary descriptors for building QSAR models. researchgate.net
For example, the calculated molecular shape, surface area, and distribution of electrostatic potential are critical descriptors that determine how the molecule will interact with a biological target. The conformational analysis reveals the accessible shapes the molecule can adopt, which is crucial for understanding how it might fit into an enzyme's active site. nih.gov Electronic properties, such as the partial charge on the aldehyde oxygen or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can indicate its reactivity and potential for forming intermolecular interactions like hydrogen bonds. This information is vital for rationally designing new, more potent derivatives in medicinal chemistry. researchgate.net
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The industrial and laboratory-scale synthesis of cyclohexane (B81311) derivatives is continuously evolving towards greener and more economical processes. For 4-Benzyloxy-cyclohexanecarbaldehyde, future efforts will target the replacement of conventional methods that often rely on harsh oxidants or multi-step procedures.
A significant avenue for development lies in biocatalysis. The use of engineered enzymes, such as alcohol oxidases, has already demonstrated remarkable efficiency in the synthesis of related structures like 1,4-cyclohexanedicarboxaldehyde (CHDA) from 1,4-cyclohexanedimethanol (B133615) (CHDM). nih.gov Researchers have successfully engineered alcohol oxidase variants that exhibit significantly increased catalytic efficiency, enabling gram-scale production of CHDA with high yields. nih.gov This approach, which involves the selective oxidation of primary alcohols, presents a promising, sustainable alternative to methods using strong oxidizing agents like pyridinium (B92312) chlorochromate (PCC). nih.gov Applying this biocatalytic strategy to the final step in the synthesis of this compound from the corresponding alcohol could offer a highly efficient and environmentally benign route.
Exploration of Novel Reactivity and Cascade Transformations
The aldehyde functional group is a cornerstone of organic synthesis, and its presence in this compound offers a gateway to a vast array of chemical transformations. Future research will undoubtedly delve into novel reactivity patterns and the design of sophisticated cascade reactions.
Cascade or tandem reactions, where multiple chemical bonds are formed in a single operation, represent a highly efficient synthetic strategy. The this compound scaffold is an ideal starting point for constructing complex molecular architectures, such as spirocyclic compounds, which are of significant interest in medicinal chemistry. The aldehyde can serve as an electrophile in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and Grignard additions. It can also participate in multicomponent reactions, allowing for the rapid assembly of complex structures from simple precursors. For instance, the development of catalytic systems that can orchestrate an intramolecular cyclization following an initial intermolecular reaction involving the aldehyde would be a powerful tool for generating diverse heterocyclic and carbocyclic frameworks.
Expanding Synthetic Applications in Medicinal Chemistry and Materials Science
The structural motifs present in this compound—the benzyloxy group and the cyclohexane ring—are prevalent in both pharmaceuticals and advanced materials.
In medicinal chemistry, the benzyloxy moiety is a common feature in pharmacologically active molecules. For example, synthetic strategies have been developed to produce N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their antimycobacterial activity. nih.gov The synthesis of these compounds involved precursors like 4-(benzyloxy)benzonitriles, highlighting the utility of the benzyloxy group in building potential therapeutic agents. nih.gov Future work could see this compound used as a key building block for novel kinase inhibitors, antiviral agents, or other drug candidates where the cyclohexane scaffold can provide a rigid, three-dimensional structure to optimize binding to biological targets.
In materials science, cyclohexane derivatives are used as components of thermotropic liquid crystals for optical displays. nih.gov The synthesis of novel calamitic (rod-shaped) liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, demonstrates the importance of the benzyloxy-phenyl substructure in creating materials with specific mesomorphic properties. nih.gov this compound could be used to create new liquid crystals, polymers, or other functional materials where its specific stereochemistry and functional handle can be used to control material properties.
Advanced Strategies for Absolute Stereochemical Control
The cyclohexane ring of this compound can exist as cis and trans diastereomers. Controlling the stereochemical outcome of its synthesis and subsequent reactions is crucial for applications in fields like pharmacology, where a specific stereoisomer is often responsible for the desired biological activity.
Future research will focus on developing advanced strategies for absolute stereochemical control. This includes:
Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to favor the formation of one specific enantiomer or diastereomer during the key synthetic steps, such as the reduction of a ketone precursor or the oxidation of a prochiral diol.
Substrate Control: Leveraging the steric influence of the bulky benzyloxy group to direct the approach of reagents to a specific face of the cyclohexane ring, thereby controlling the stereochemistry of newly formed chiral centers.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to guide the stereochemical course of a reaction, followed by its removal to yield the desired stereoisomer of the product.
These strategies will be essential for synthesizing stereochemically pure derivatives of this compound, enabling a more precise investigation of their structure-property and structure-activity relationships.
Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction
Retrosynthetic Planning: AI-powered platforms can analyze the structure of this compound and propose multiple, ranked synthetic pathways. pharmafeatures.com These models, often based on deep learning architectures like Transformers, can learn from vast databases of chemical reactions to suggest both conventional and novel disconnection strategies. pharmafeatures.com
Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and purity of the target compound, minimizing the need for extensive experimental trial-and-error. researchgate.net
Property Prediction: For new molecules derived from this compound, AI models can predict their physicochemical and biological properties. This allows for the in silico screening of virtual libraries of compounds for desired characteristics, such as drug-likeness or material performance, before committing to their synthesis. nih.gov
Automated Synthesis: AI can be integrated with robotic platforms to create fully autonomous synthesis systems. pharmafeatures.comnih.gov Such a system could take a proposed synthetic route and execute it, optimizing conditions in real-time to achieve the desired product with high efficiency and reproducibility. pharmafeatures.comnih.gov
The table below outlines potential applications of AI/ML in the context of this compound research.
| Research Area | Specific AI/ML Application | Potential Impact |
| Synthesis Planning | Retrosynthesis prediction using Transformer-based models. | Discovery of novel and more efficient synthetic routes. |
| Process Optimization | Bayesian optimization or Genetic Algorithms to find optimal reaction conditions. | Increased yield, reduced waste, and lower production costs. researchgate.net |
| Medicinal Chemistry | Generative models (e.g., GANs, VAEs) to design new derivatives with desired properties. | Accelerated discovery of new drug candidates. mdpi.com |
| Materials Science | GNNs to predict the liquid crystalline properties of new materials derived from the scaffold. | Rational design of advanced materials with tailored functionalities. pharmafeatures.com |
| Laboratory Automation | Reinforcement learning to control robotic platforms for automated synthesis and optimization. | Increased throughput and reproducibility of experiments. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 4-Benzyloxy-cyclohexanecarbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves introducing the benzyloxy group to a cyclohexanecarbaldehyde precursor. A common approach is the Williamson ether synthesis, where a cyclohexanol derivative reacts with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
- Temperature Control : Reactions at 60–80°C balance reaction rate and side-product formation .
- Protection/Deprotection : Protecting the aldehyde group during benzyloxy introduction prevents unwanted side reactions. Deprotection under mild acidic conditions (e.g., HCl in THF) preserves structural integrity .
- Purity Monitoring : Use TLC or HPLC to track reaction progress, with column chromatography for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as aldehydes can irritate mucous membranes .
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting data in the literature regarding the reactivity of this compound be resolved?
Methodological Answer:
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
Q. What strategies can be employed to study the stereoelectronic effects of the benzyloxy group on the aldehyde's reactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and compare reaction rates in nucleophilic additions .
- Kinetic Isotope Effects (KIE) : Use deuterated benzyloxy groups to probe electronic vs. steric influences .
- Single-Crystal Analysis : Determine spatial orientation of the benzyloxy group relative to the aldehyde to assess steric hindrance .
- Spectroscopic Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
